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Compound of Interest

Compound Name: Iodocyclopentane

Cat. No.: B073287

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and seminal synthetic routes to iodocyclopentane. It includes detailed exp

and a historical perspective on the emergence of this important cycloalkyl iodide.

Introduction
Iodocyclopentane (C₅H₉I) is a valuable building block in organic synthesis, utilized in the construction of a variety of more complex molecules, includ

iodine bond, allows for its participation in a range of transformations such as nucleophilic substitutions and cross-coupling reactions. This document d

earliest and most efficient routes.

Physical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of iodocyclopentane is provided below for reference.

Property Value

Molecular Formula C₅H₉I

Molecular Weight 196.03 g/mol

Boiling Point 77 °C at 45 mmHg

Density 1.695 g/mL at 25 °C

Refractive Index (n²⁰/D) 1.549

Early Synthesis: The Demjanov Rearrangement
While the exact first synthesis of iodocyclopentane is not definitively documented in readily available literature, one of the earliest methods for the fo

Demjanov rearrangement. This reaction, first reported by Nikolai Demjanov in the early 20th century, involves the diazotization of a primary amine, wh

would involve the treatment of aminomethylcyclobutane with nitrous acid to form a cyclopentyl cation, which could then be trapped by an iodide ion.

Figure 1. Conceptual workflow of iodocyclopentane synthesis via the Demjanov

A Highly Efficient, Modern Synthesis
A significant advancement in the preparation of iodocyclopentane was reported by Schreiner, Lauenstein, Butova, and Fokin in 1999. This method p

iodocyclopentane.

Experimental Protocol: Iodination of Cyclopentanol[1]
This protocol is based on the procedure described by Schreiner et al. and is notable for its high efficiency.

Materials:

Cyclopentanol
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Iodoform (CHI₃)

Sodium hydroxide (NaOH), solid

Dichloromethane (CH₂Cl₂)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

To a stirred solution of cyclopentanol (1.0 equivalent) in dichloromethane, add iodoform (1.2 equivalents).

Add powdered sodium hydroxide (3.0 equivalents) to the mixture.

Stir the resulting suspension vigorously at room temperature (25 °C) for 16 hours.

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

Upon completion, quench the reaction by the slow addition of water.

Separate the organic layer.

Extract the aqueous layer with dichloromethane.

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

Filter the mixture and concentrate the filtrate under reduced pressure.

Purify the crude product by distillation to afford iodocyclopentane.

Quantitative Data:

Parameter Value

Yield 92%

Reaction Temperature 25 °C

Reaction Time 16 hours

graph Schreiner_Synthesis_Workflow {

graph [rankdir="TB", splines=ortho, nodesep=0.4, fontname="Arial"];

node [shape=box, style=rounded, fontname="Arial", fontsize=10, penwidth=1.2, color="#5F6368", fontcolor="#2021

edge [fontname="Arial", fontsize=9, color="#4285F4", penwidth=1.2];

// Nodes

Start [label="Start:\nCyclopentanol, Iodoform,\nNaOH, CH₂Cl₂", shape=ellipse, style=filled, fillcolor="#F1F3F4

Reaction [label="Reaction:\n25 °C, 16 hours", style=filled, fillcolor="#FFFFFF"];

Quench [label="Quench with Water", style=filled, fillcolor="#FFFFFF"];

Extraction [label="Workup:\n- Separate Layers\n- Extract Aqueous Layer\n- Combine Organic Layers\n- Wash with 

Purification [label="Purification:\n- Filter\n- Concentrate\n- Distill", style=filled, fillcolor="#FFFFFF"];

Product [label="Product:\nIodocyclopentane", shape=ellipse, style=filled, fillcolor="#F1F3F4"];

// Edges

Start -> Reaction;
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Reaction -> Quench;

Quench -> Extraction;

Extraction -> Purification;

Purification -> Product;

}

Figure 2. Experimental workflow for the synthesis of iodocyclopentane from c

Alternative Synthetic Routes
While the Schreiner method is highly effective, other approaches to iodocyclopentane have been utilized.

Finkelstein Reaction
The Finkelstein reaction is a classic method for the synthesis of alkyl iodides. This Sₙ2 reaction involves the treatment of an alkyl chloride or bromide 

typically acetone. The reaction is driven to completion by the precipitation of the less soluble sodium chloride or bromide in acetone.

To synthesize iodocyclopentane via this route, cyclopentyl bromide or cyclopentyl chloride would be used as the starting material.

Figure 3. The Finkelstein reaction for the synthesis of iodocyclopent

Conclusion
The synthesis of iodocyclopentane has evolved from classical rearrangement reactions to highly efficient, modern protocols. The method developed

making it a preferred route for the laboratory-scale preparation of this versatile synthetic intermediate. Understanding these key synthetic pathways is

organic synthesis.

To cite this document: BenchChem. [An In-depth Guide to the Discovery and First Synthesis of Iodocyclopentane]. BenchChem, [2025]. [Online PD
synthesis-of-iodocyclopentane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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